molecular formula C22H30N2O8 B8104112 endo-BCN-PEG2-C2-NHS ester

endo-BCN-PEG2-C2-NHS ester

Cat. No.: B8104112
M. Wt: 450.5 g/mol
InChI Key: HVVMKCPRACMDSI-UHFFFAOYSA-N
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Description

endo-BCN-PEG2-C2-NHS ester is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a bicyclo[6.1.0]non-4-yne (BCN) group and an N-hydroxysuccinimide (NHS) ester group. The BCN group is reactive with azide-tagged biomolecules, while the NHS ester group can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-C2-NHS ester involves the reaction of BCN with a polyethylene glycol (PEG) spacer and an NHS ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure solubility and proper mixing of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG2-C2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The BCN group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

endo-BCN-PEG2-C2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of endo-BCN-PEG2-C2-NHS ester involves its ability to form covalent bonds with primary amines through the NHS ester group. This reaction results in the formation of stable amide bonds, which can be used to attach various functional groups to biomolecules. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming triazole rings through SPAAC reactions .

Comparison with Similar Compounds

endo-BCN-PEG2-C2-NHS ester is unique due to its combination of a BCN group and an NHS ester group, which allows for versatile bioconjugation applications. Similar compounds include:

These similar compounds share the same reactive groups but differ in the length of the PEG spacer, which can influence their solubility and flexibility in various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVMKCPRACMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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